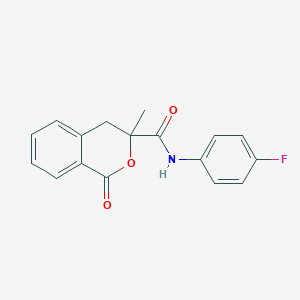![molecular formula C20H15N3 B385714 4-phenyl-1-(2-pyridinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carbonitrile](/img/structure/B385714.png)
4-phenyl-1-(2-pyridinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-1-(2-pyridinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carbonitrile is a fused pyridine derivative. Compounds of this class are known for their diverse biological activities and are frequently used in drug design and medicinal chemistry. The structural similarity of these compounds to DNA bases such as adenine and guanine contributes to their effectiveness in various therapeutic applications .
Vorbereitungsmethoden
The synthesis of 4-phenyl-1-(2-pyridinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine derivatives with phenyl-substituted cyclopentane intermediates can yield the desired compound. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
4-phenyl-1-(2-pyridinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex fused ring systems.
Wissenschaftliche Forschungsanwendungen
4-phenyl-1-(2-pyridinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 4-phenyl-1-(2-pyridinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of key cellular processes. The compound’s ability to bind to DNA and interfere with replication and transcription is also a significant aspect of its mechanism .
Vergleich Mit ähnlichen Verbindungen
4-phenyl-1-(2-pyridinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carbonitrile can be compared to other fused pyridine derivatives, such as:
Furopyridines: Known for their antihypertensive and antimicrobial activities.
Thienopyridines: Used in the treatment of cardiovascular diseases.
Pyrrolopyridines: Investigated for their anticancer properties.
Oxazolopyridines: Exhibiting anti-inflammatory and antifungal activities.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of fused pyridine derivatives.
Eigenschaften
Molekularformel |
C20H15N3 |
|---|---|
Molekulargewicht |
297.4g/mol |
IUPAC-Name |
4-phenyl-1-pyridin-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H15N3/c21-13-18-19(14-7-2-1-3-8-14)15-9-6-10-16(15)20(23-18)17-11-4-5-12-22-17/h1-5,7-8,11-12H,6,9-10H2 |
InChI-Schlüssel |
LQDLRMPPNGAXDV-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C(=NC(=C2C3=CC=CC=C3)C#N)C4=CC=CC=N4 |
Kanonische SMILES |
C1CC2=C(C1)C(=NC(=C2C3=CC=CC=C3)C#N)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide](/img/structure/B385636.png)
![2-[3-(acetylamino)phenoxy]-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B385637.png)
![1-(4-Fluorophenyl)-4-oxo-2-sulfanyl-1,5-diazaspiro[5.5]undec-2-ene-3-carbonitrile](/img/structure/B385640.png)
![1-(4-Chlorophenyl)-4-oxo-2-sulfanyl-1,5-diazaspiro[5.5]undec-2-ene-3-carbonitrile](/img/structure/B385642.png)
![6-[5-(4-Chlorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B385644.png)
![6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B385645.png)
![4-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-PHENYLQUINOLINE](/img/structure/B385647.png)

![5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B385650.png)
![5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B385651.png)
![3-Ethyl-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B385652.png)
![5-(benzenesulfonyl)-6-imino-13-methyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B385654.png)
